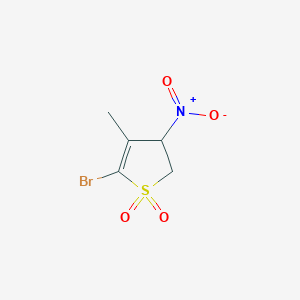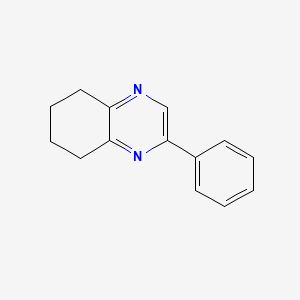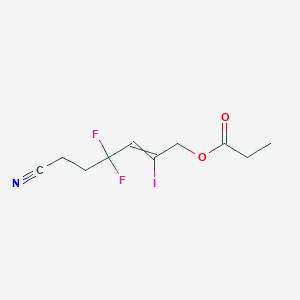![molecular formula C10H23NO3Si B14259220 2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]- CAS No. 382618-27-1](/img/structure/B14259220.png)
2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]- is a versatile organosilane compound. It is characterized by the presence of both an amine group and a trimethoxysilyl group, making it useful in various chemical applications. This compound is often used as a coupling agent, which helps in bonding organic and inorganic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]- typically involves the reaction of 2-methyl-2-propen-1-amine with a trimethoxysilane derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. Common solvents used in this reaction include toluene or hexane, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratios of reactants. The product is typically purified through distillation or chromatography to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]- undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Catalyzed by acids or bases.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Hydrolysis: Silanols.
Condensation: Siloxanes.
Substitution: Alkylated or acylated amines.
Wissenschaftliche Forschungsanwendungen
2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic materials.
Biology: Employed in the modification of surfaces for biomolecule immobilization.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Utilized in the production of coatings, adhesives, and sealants to enhance their mechanical properties and durability
Wirkmechanismus
The mechanism of action of 2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]- involves the formation of covalent bonds between the amine group and various substrates. The trimethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds. This dual functionality allows the compound to act as a bridge between organic and inorganic materials, enhancing their compatibility and adhesion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- 3-(Trimethoxysilyl)propyl methacrylate
- (3-Aminopropyl)trimethoxysilane
Uniqueness
2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]- is unique due to its combination of an amine group and a trimethoxysilyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it particularly useful as a coupling agent. Its ability to form stable bonds with both organic and inorganic materials sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
382618-27-1 |
|---|---|
Molekularformel |
C10H23NO3Si |
Molekulargewicht |
233.38 g/mol |
IUPAC-Name |
2-methyl-N-(3-trimethoxysilylpropyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H23NO3Si/c1-10(2)9-11-7-6-8-15(12-3,13-4)14-5/h11H,1,6-9H2,2-5H3 |
InChI-Schlüssel |
YZYIHFGMRAWGMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CNCCC[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(4-ethynylbenzene)](/img/structure/B14259145.png)
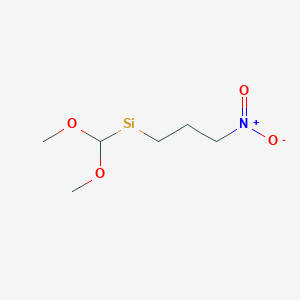
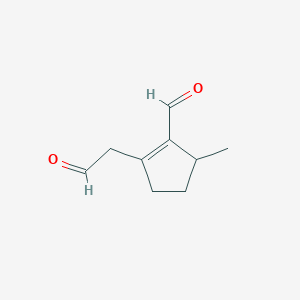
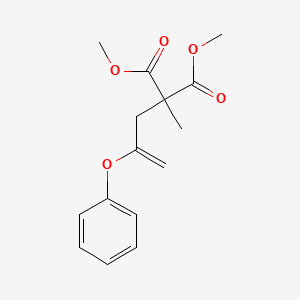
![{2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid](/img/structure/B14259165.png)
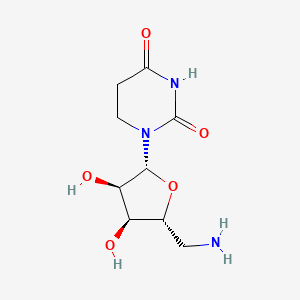
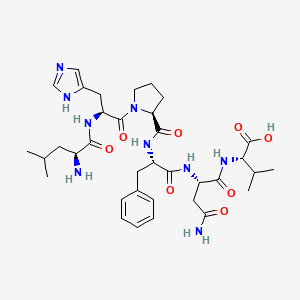

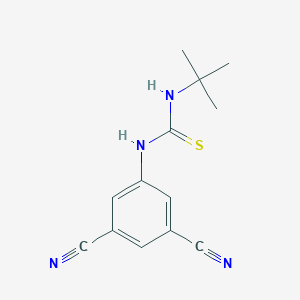
![N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14259201.png)
